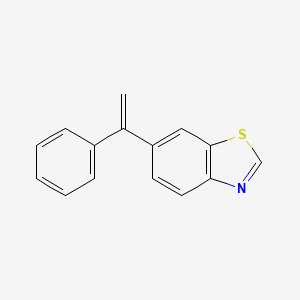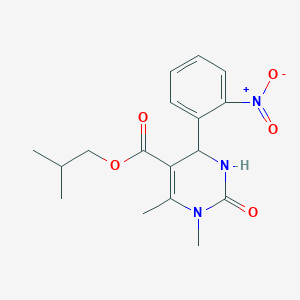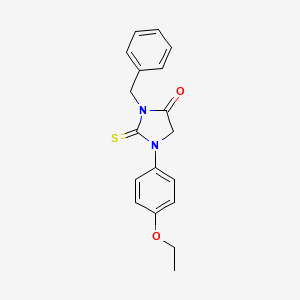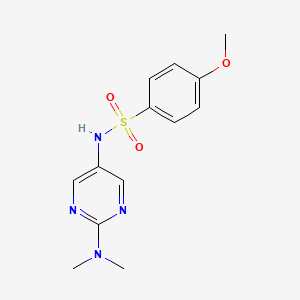![molecular formula C18H13F5N4OS B2546786 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide CAS No. 882749-27-1](/img/structure/B2546786.png)
2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a derivative of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, which has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a triazole ring, a sulfanyl group, and a pentafluorophenyl group, which may contribute to its chemical properties and biological activities .
Synthesis Analysis
The synthesis of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involves multiple steps, including the use of 1H NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds. The process typically starts with a precursor molecule, which undergoes various chemical reactions to introduce the desired functional groups and complete the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using crystallography and vibrational spectroscopy. These studies reveal that the molecules often have a folded conformation around the methylene carbon atom of the thioacetamide bridge. Intramolecular hydrogen bonds are commonly observed, stabilizing the folded conformation. The geometric equilibrium and intermolecular interactions are crucial for understanding the stability and reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. The presence of functional groups such as the triazole ring and the sulfanyl group can participate in various chemical reactions. The antiviral activity of these compounds is often assessed through their ability to reduce viral replication, indicating that they may interact with viral components or cellular targets to exert their effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their vibrational signatures, are characterized using spectroscopic methods such as Raman and Fourier transform infrared spectroscopy. Computational approaches like density functional theory are used to predict the vibrational wavenumbers and analyze the electronic interactions that contribute to the stability of the molecules. The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are also investigated to understand the potential of these compounds as therapeutic agents .
Relevant Case Studies
Case studies involving these compounds often focus on their biological activities, particularly their antimicrobial and antiviral effects. For instance, some derivatives have shown potential as antibacterial agents against various bacterial strains and as moderate inhibitors of specific enzymes. The antiviral activity is evaluated through in vitro studies, which may include assessing the compounds' ability to inhibit viral replication or their virucidal effects. Molecular docking studies are also conducted to identify the active binding sites and correlate them with bioactivity data .
科学的研究の応用
Antiviral and Virucidal Activity
One area of research for derivatives of 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is their antiviral and virucidal activities. These compounds have been synthesized and tested for their efficacy against viruses like human adenovirus type 5 and ECHO-9 virus. Some of these derivatives demonstrate potential in reducing viral replication (Wujec et al., 2011).
Antiexudative Properties
Another research focus is on the synthesis of derivatives with antiexudative properties. Studies have indicated that a significant percentage of newly synthesized derivatives of this compound exhibit antiexudative effects. This suggests their potential use in treating conditions associated with inflammation and exudation (Chalenko et al., 2019).
Antimicrobial Activities
Derivatives of this compound have also been explored for their antimicrobial properties. Research indicates effectiveness against various bacteria and fungi, suggesting their potential use as antimicrobial agents (MahyavanshiJyotindra et al., 2011). Another study supports this, showing the synthesized compounds' in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi (Baviskar et al., 2013).
Pharmacological Properties
The pharmacological properties of these derivatives are also under investigation, with studies showing their potential effects on the central nervous system in animal models (Maliszewska-Guz et al., 2005). This line of research opens up possibilities for developing new drugs targeting neurological disorders.
Antioxidant Abilities
Recent studies have explored the antioxidant abilities of these compounds. One such derivative has shown higher antioxidant capability than standard controls, indicating its potential as an antioxidant agent (Šermukšnytė et al., 2022).
Anticancer Evaluation
A particularly important area of research is the evaluation of these derivatives for anticancer activity. Some studies have shown that certain derivatives exhibit significant activity against cancer cell lines, suggesting their potential as anticancer agents (Zyabrev et al., 2022).
特性
IUPAC Name |
2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N4OS/c1-8-4-3-5-9(6-8)17-25-26-18(27(17)2)29-7-10(28)24-16-14(22)12(20)11(19)13(21)15(16)23/h3-6H,7H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWTYCSAPPKWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)



![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)




![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)
![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)
![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)